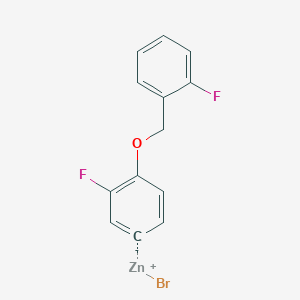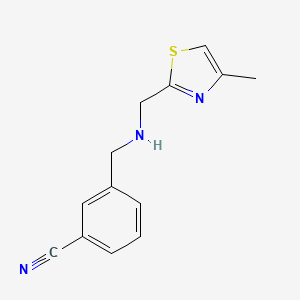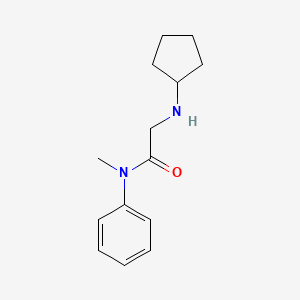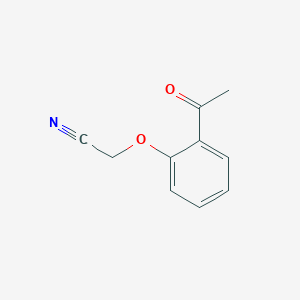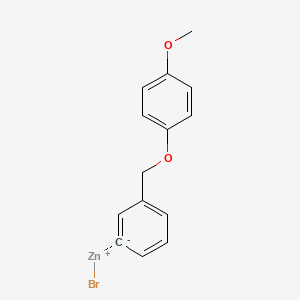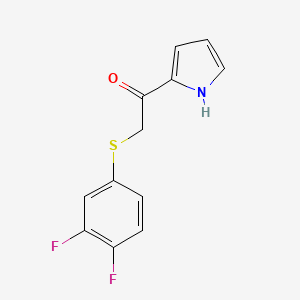
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a difluorophenyl group, a thioether linkage, and a pyrrole ring
准备方法
The synthesis of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzenethiol and 1H-pyrrole-2-carbaldehyde.
Reaction Conditions: The key step involves the formation of a thioether bond between the 3,4-difluorobenzenethiol and the pyrrole derivative. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity.
化学反应分析
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
科学研究应用
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
作用机制
The mechanism of action of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrrole ring can participate in binding interactions, while the thioether linkage may influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
相似化合物的比较
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can be compared with similar compounds such as:
2-((3,4-Dichlorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
2-((3,4-Difluorophenyl)thio)-1-(1h-imidazol-2-yl)ethan-1-one: The imidazole ring can provide different binding interactions compared to the pyrrole ring, leading to variations in its applications and effects.
属性
分子式 |
C12H9F2NOS |
|---|---|
分子量 |
253.27 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H9F2NOS/c13-9-4-3-8(6-10(9)14)17-7-12(16)11-2-1-5-15-11/h1-6,15H,7H2 |
InChI 键 |
GZVSOUITZWZSAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C(=O)CSC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
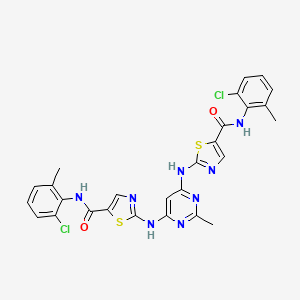

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

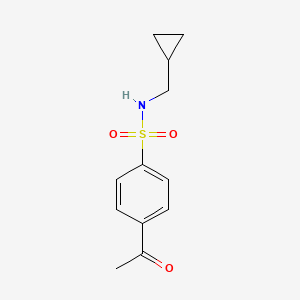
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
